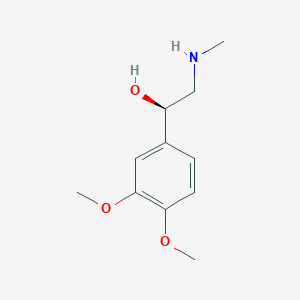

(-)-Normacromerine

描述

®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of two methoxy groups attached to the benzene ring, a methylamino group, and a benzenemethanol structure. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry, organic synthesis, and other scientific disciplines.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,4-dimethoxybenzaldehyde.

Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine to form the corresponding imine.

Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol.

Industrial Production Methods

In an industrial setting, the production of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol may involve:

Catalytic Hydrogenation: Using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the reaction efficiency and scalability.

化学反应分析

Types of Reactions

®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzene derivatives.

科学研究应用

Chemical Applications

Synthesis Intermediate

(-)-Normacromerine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to form benzyl derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction : Reduced to secondary amines with sodium borohydride or lithium aluminum hydride.

- Substitution : The benzyl group can undergo nucleophilic substitution reactions with halides or alkoxides under basic conditions.

These reactions are essential for developing new compounds with potential applications in pharmaceuticals and specialty chemicals.

Biological Applications

Biological Activity Investigation

Research has indicated that this compound exhibits various biological activities, making it a subject of interest in pharmacological studies:

- Receptor Binding Studies : The compound has been studied for its role as a ligand in receptor binding studies, which could lead to the development of new therapeutic agents targeting specific biological pathways.

- Neurochemical Effects : Investigations into its effects on neurotransmitter systems suggest potential applications in treating mood disorders and neurodegenerative diseases.

Case Study: Interaction with Biological Systems

A study highlighted the interaction of this compound with specific enzymes and receptors, indicating its potential as an inhibitor or activator within various biological pathways. This interaction is crucial for understanding its therapeutic potential and mechanisms of action .

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound, particularly in neurology:

- Neurological Disorders : Its structural properties suggest it may be effective in developing treatments for conditions such as depression and anxiety disorders due to its interaction with neurotransmitter systems .

- Psychoactive Properties : Similar compounds have shown promise in psychiatric medicine, indicating that this compound may also possess psychoactive properties that could be harnessed for therapeutic use.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed as a building block for synthesizing specialty chemicals and polymers. Its unique chemical structure allows it to be used in creating materials with specific properties tailored for various applications.

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Essential for developing new compounds |

| Biology | Ligand in receptor studies | Potential therapeutic targets identified |

| Medicine | Treatment for neurological disorders | Psychoactive properties under investigation |

| Industry | Production of specialty chemicals | Unique building block for tailored materials |

作用机制

The mechanism of action of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

相似化合物的比较

Similar Compounds

(S)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol: The enantiomer of the compound with similar but distinct biological activities.

3,4-Dimethoxybenzylamine: Lacks the hydroxyl group, leading to different reactivity and applications.

3,4-Dimethoxyphenethylamine: A structurally related compound with different pharmacological properties.

Uniqueness

®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other related compounds.

This detailed article provides a comprehensive overview of ®-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(-)-Normacromerine, a phenethylamine derivative, is primarily isolated from the cactus species Coryphantha macromeris. This compound has garnered attention due to its potential biological activities, particularly in the context of plant stress responses and possible pharmacological effects. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its biosynthesis, pharmacological properties, and potential applications.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Coryphantha macromeris involves the conversion of epinephrine to normacromerine via metanephrine. Research indicates that approximately 4.77% of administered DL-7-3H-metanephrine is converted to normacromerine over a 16-day incubation period . The metabolic fate of normacromerine suggests that it may undergo further N-methylation to form macromerine, although this conversion is inefficient .

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Properties

Research has suggested that phenethylamines, including this compound, exhibit antioxidant properties. In plant systems, these compounds may help mitigate oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . A study indicated that exogenous application of related compounds like DOPA significantly reduced hydrogen peroxide levels and lipid peroxidation in soybean roots, suggesting a similar potential for normacromerine .

Phytochemical Profiling

A comprehensive phytochemical profiling study identified numerous alkaloids in Coryphantha macromeris, highlighting the presence of normacromerine among other nitrogenous compounds. The study employed ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) to analyze the compound's profile in different plant sections .

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Normacromerine | C₁₁H₁₅N | Antioxidant potential |

| Macromerine | C₁₂H₁₇N | Antihypertensive activity |

| DOPA | C₈H₉NO₄ | Oxidative stress reduction |

Implications for Plant Stress Tolerance

Research into the role of catecholamines in plants has shown that compounds like normacromerine could enhance stress tolerance mechanisms. For instance, studies have indicated that catecholamines can modulate ion homeostasis and improve nutrient uptake under stress conditions .

属性

IUPAC Name |

(1R)-1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCQAULQIAOEP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41787-64-8 | |

| Record name | (-)-Normacromerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041787648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。